1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride
Description
Properties
IUPAC Name |
1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.3ClH.Zr/c1-6-5-7(2)9(4)8(6)3;;;;/h6H,1-4H3;3*1H;/q-1;;;;+4/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWZBBSGTZQAB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride is an organometallic compound that features a zirconium center coordinated to three chloride ions and a cyclopentadienyl ligand. This compound is recognized for its unique tetrahedral geometry and significant applications in catalysis and materials science. The molecular formula is represented as with a molecular weight of approximately 318.8 g/mol .
Structural Characteristics
The structure of this compound includes:
- Zirconium Center : Central metal atom exhibiting +4 oxidation state.
- Chloride Ligands : Three chloride ions providing ionic character to the compound.
- Cyclopentadienyl Ligand : A cyclic structure that contributes to the stability and reactivity of the complex.
Biological Activity
The biological activity of this compound has been explored primarily through its catalytic properties rather than direct biological interactions. However, its potential applications in biological systems can be inferred from its reactivity and stability.
Catalytic Mechanisms
- Reactivity with Ligands : Studies indicate that this compound interacts with various ligands and substrates. These interactions are crucial for understanding its catalytic mechanisms .
- Transition State Stabilization : The unique steric hindrance provided by the tetramethyl groups enhances the stabilization of certain transition states during catalytic reactions. This property is significant in optimizing reaction pathways in organic synthesis.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bis(tetramethylcyclopentadienyl)zirconium dichloride | Contains two cyclopentadienyl ligands; used in similar catalytic applications | |
| Bis(cyclopentadienyl)zirconium dichloride | Simpler structure; widely studied for its catalytic properties | |
| Zirconocene dichloride | A well-known catalyst for olefin polymerization; distinct reactivity patterns |
Scientific Research Applications
Catalysis
One of the primary applications of 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride is in catalysis. Its unique ligand arrangement and steric hindrance provided by the tetramethyl groups significantly influence its reactivity compared to other zirconocene complexes. This makes it particularly valuable in various catalytic processes, including:
- Olefin Polymerization : It serves as an effective catalyst for the polymerization of olefins, facilitating the formation of high-performance polymers.
- Hydrosilylation Reactions : The compound has been investigated for its ability to catalyze hydrosilylation reactions, which are vital in producing silicone materials and other organosilicon compounds.
Materials Science
In materials science, this zirconocene complex is explored for its potential in synthesizing advanced materials. Its ability to stabilize certain transition states allows for the development of new materials with specific properties. Notable applications include:
- Nanocomposites : Research has shown that incorporating this compound into nanocomposites can enhance mechanical properties and thermal stability.
- Thin Film Deposition : The compound is utilized in chemical vapor deposition (CVD) processes to create thin films with tailored electronic properties.
Interaction Studies
Studies focusing on the interaction of this compound with various ligands and substrates are crucial for understanding its catalytic mechanisms. These studies help elucidate how modifications can enhance reactivity or selectivity in specific reactions.
Case Study 1: Catalytic Performance in Olefin Polymerization
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited superior catalytic activity compared to traditional catalysts in the polymerization of propylene. The study highlighted the compound's ability to produce polymers with high molecular weights and narrow molecular weight distributions.
Case Study 2: Development of Nanocomposite Materials
In a study by Johnson and Lee (2024), the incorporation of this zirconocene complex into a polymer matrix resulted in enhanced thermal stability and mechanical strength. The research indicated that the unique steric environment around the zirconium center played a crucial role in improving the performance of the nanocomposite.
Comparison with Similar Compounds
Comparison with Similar Zirconium Complexes
Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Key Features |
|---|---|---|---|---|
| 1,2,3,5-Tetramethylcyclopenta-1,3-diene; ZrCl₃ | C₉H₁₃Cl₃Zr | 318.78 | Not reported | Moderate steric bulk from four methyl groups |
| Pentamethylcyclopentadienylzirconiumtrichloride | C₁₀H₁₅Cl₃Zr | 332.81 | 230°C (dec.) | Higher symmetry, increased thermal stability |
| Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) | C₁₀H₁₀Cl₂Zr | 292.32 | 248–250°C | Classic metallocene, widely used in catalysis |
| Dimethylbis(methylcyclopentadienyl)zirconium | C₁₄H₁₈Cl₂Zr | 340.43 | Not reported | Bridged Cp ligands, modified catalytic activity |
Key Observations :
- Steric Effects : The tetramethyl Cp ligand in the target compound provides intermediate steric hindrance compared to the bulkier pentamethyl derivative and less hindered Cp₂ZrCl₂. This influences ligand substitution rates and catalytic performance .
- Thermal Stability : Pentamethyl derivatives exhibit higher decomposition temperatures due to enhanced ligand symmetry and stability .
- Molecular Weight : Variations in Cp substituents directly impact molecular weight, which affects solubility and vapor pressure .
Chemical Reactivity and Catalytic Performance
Stability and Reactivity :
Preparation Methods
Synthetic Routes for Tetramethylcyclopentadiene
Alkylation of Cyclopentadiene : The methyl groups are introduced via controlled alkylation of cyclopentadiene using methylating agents under basic conditions, often employing strong bases like sodium hydride or organolithium reagents in solvents such as tetrahydrofuran (THF). This method allows regioselective substitution to achieve the 1,2,3,5-tetramethyl pattern, which is critical for the ligand’s steric and electronic properties.
Dehydration of Tetramethylcyclopentenols : Another approach involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol in the presence of solid acid catalysts. This method has been demonstrated to yield the tetramethylcyclopentadiene with high selectivity and yield (≥80%), surpassing traditional sulfuric acid catalysis (58% yield). Solid acid catalysts such as Amberlyst-type ion exchange resins or solid superacid catalysts (carbon-based, iron-based, titanium-based) enable easy catalyst recovery, reduced by-product formation, and environmentally friendly processing.
Table 1: Comparison of Ligand Preparation Methods
Complexation with Zirconium Tetrachloride
The formation of 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride involves reaction of the prepared tetramethylcyclopentadiene ligand with zirconium tetrachloride (ZrCl4).
Reaction Conditions
- The ligand is typically introduced as a silyl-protected cyclopentadienyl derivative (e.g., 2,3,4,5-tetramethyl-1-trimethylsilyl-cyclopenta-2,4-diene) to facilitate handling and reactivity.
- Zirconium tetrachloride is suspended in a dry, inert solvent such as toluene under an inert atmosphere (glovebox or Schlenk techniques).
- The ligand is added, and the mixture is heated in a sealed pressure vessel at approximately 110 °C for 1.5 hours.
- The reaction mixture darkens and forms insolubles during the process, indicating complex formation.
- After cooling, solvent removal under nitrogen yields a red sludge, which contains the desired zirconium complex.
Purification and Yield
- The crude product is isolated by solvent removal and can be purified by recrystallization or other standard organometallic purification techniques.
- Reported yields for this complexation step are approximately 85%, indicating efficient ligand coordination to zirconium.
Structural and Reactivity Considerations
The tetramethyl substitution pattern on the cyclopentadienyl ligand imparts significant steric hindrance and electronic effects, which influence the geometry and reactivity of the zirconium center.
- The zirconium adopts a tetrahedral coordination environment with three chloride ligands and the cyclopentadienyl ligand.
- The bulky methyl groups stabilize certain transition states and intermediates, enhancing catalytic activity and selectivity in polymerization and other organometallic reactions.
- Compared to simpler zirconocene complexes, this compound exhibits unique reactivity patterns attributable to the ligand’s steric and electronic properties.
Summary Table of Preparation Steps for this compound
Research Findings and Practical Notes
- The use of solid acid catalysts in ligand synthesis offers environmental and economic advantages by minimizing waste and facilitating catalyst reuse.
- The complexation step benefits from controlled temperature and inert atmosphere to avoid hydrolysis or degradation of sensitive organometallic intermediates.
- The unique ligand environment provided by tetramethyl substitution is crucial for the enhanced catalytic properties of the zirconium complex, making it valuable in polymerization catalysis and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing zirconium(IV) trichloride complexes with cyclopentadienyl ligands?
- Methodological Answer : The synthesis typically involves reacting substituted cyclopentadienyl lithium salts with zirconium tetrachloride (ZrCl₄) under anhydrous conditions. For example, reacting lithium indenyl derivatives with ZrCl₄·2THF in tetrahydrofuran (THF) selectively forms monocyclopentadienyl trichloride complexes without forming bis-ligand byproducts. This approach leverages steric and electronic effects of substituents (e.g., pyridine moieties) to favor mononuclear complexes . Characterization via ¹H/¹³C NMR and elemental analysis is critical to confirm purity and structure .
Q. Which spectroscopic techniques are most effective for characterizing zirconium trichloride complexes?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming ligand coordination and structural integrity. Elemental analysis validates stoichiometry, while X-ray crystallography (if applicable) resolves bond geometries. For example, crystallographic data repositories (e.g., Cambridge Crystallographic Data Centre) provide reference structures for analogous complexes .
Q. What ligand systems are compatible with zirconium trichloride in stabilizing its +4 oxidation state?
- Methodological Answer : Bulky, electron-donating ligands like pentamethylcyclopentadienyl (Cp*) or tetramethylcyclopentadienyl derivatives enhance stability by reducing electron-deficient Zr(IV) centers. These ligands also hinder redox reactions and ligand displacement, as seen in bis(pentamethylcyclopentadienyl) zirconium dichloride analogs .
Advanced Research Questions
Q. How can researchers mitigate the formation of bis-cyclopentadienyl byproducts during synthesis?
- Methodological Answer : Using chelating ligands (e.g., pyridine-functionalized cyclopentadienyl groups) and controlling stoichiometry (1:1 ligand-to-ZrCl₄ ratio) minimizes bis-complex formation. THF as a coordinating solvent stabilizes intermediates, preventing ligand aggregation. Evidence shows that this strategy successfully isolates mononuclear trichloride complexes .
Q. What experimental strategies stabilize Zr(IV) in trichloride complexes against reduction to Zr(III)?
- Methodological Answer : Rigorous exclusion of moisture/oxygen via Schlenk techniques or gloveboxes prevents reduction. Ligands with strong σ-donor and π-acceptor properties (e.g., Cp*) stabilize higher oxidation states. In cases where HCl is liberated (e.g., ligand protonation), scavengers like molecular sieves or bases (e.g., NEt₃) neutralize acid byproducts .
Q. How can reaction conditions minimize HCl-induced decomposition of zirconium trichloride complexes?
- Methodological Answer : Slow reagent addition and low temperatures reduce HCl release rates. Inert gas purging removes gaseous HCl, while anhydrous solvents (e.g., THF, dichloromethane) limit hydrolysis. For moisture-sensitive complexes, post-synthetic purification via sublimation or recrystallization improves stability .
Data Contradiction Analysis
- Zr(III) vs. Zr(IV) Stability : While Zr(III) trichloride is documented as a trivalent species , the target compound features Zr(IV). This discrepancy highlights the role of ligand environments in stabilizing atypical oxidation states. For instance, Cp* ligands’ strong electron donation may favor Zr(IV) by delocalizing charge, whereas less bulky ligands permit redox activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
